5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H8BrNO3 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position, a cyclopropyl group at the 1st position, and a carboxylic acid group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the bromination of a suitable pyridine precursor followed by cyclopropylation and carboxylation. One common method involves the use of bromine or N-bromosuccinimide (NBS) for the bromination step. The cyclopropyl group can be introduced via a cyclopropylation reaction using cyclopropyl halides under basic conditions. The carboxylation step often involves the use of carbon dioxide or carboxylating agents under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and cyclopropylation steps to enhance efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield hydroxyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Amino or thio derivatives.
Oxidation: Oxo derivatives.
Reduction: Hydroxyl derivatives.
Scientific Research Applications
5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
- 1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
- 5-Bromo-2-hydroxypyridine-3-carboxylic acid
- 5-Bromo-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Uniqueness: 5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with specific desired properties .
Properties
IUPAC Name |
5-bromo-1-cyclopropyl-2-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c10-5-3-7(9(13)14)8(12)11(4-5)6-1-2-6/h3-4,6H,1-2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKLGBQPJMUBSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=C(C2=O)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782214-72-5 |
Source
|
Record name | 5-bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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